molecular formula C14H21NO B2495981 1-(2-Phenylpropyl)piperidin-3-ol CAS No. 416893-28-2

1-(2-Phenylpropyl)piperidin-3-ol

Cat. No.: B2495981
CAS No.: 416893-28-2
M. Wt: 219.328
InChI Key: BMOZOGJEMGZYEG-UHFFFAOYSA-N
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Description

1-(2-Phenylpropyl)piperidin-3-ol is a piperidine derivative characterized by a hydroxyl group at the 3-position of the piperidine ring and a 2-phenylpropyl substituent at the nitrogen atom. This compound has garnered attention due to its structural role in beta-methylfentanyl (N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide), a potent synthetic opioid classified as a controlled substance in jurisdictions such as Tennessee . Its synthesis often involves modifications of the piperidine core, as exemplified by methods for N-substituted trans-4-azidopiperidin-3-ol derivatives, where this compound serves as a precursor .

Properties

IUPAC Name

1-(2-phenylpropyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-9-5-8-14(16)11-15/h2-4,6-7,12,14,16H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOZOGJEMGZYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Phenylpropyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylpropyl bromide and piperidin-3-ol.

    Reaction Conditions: The reaction between 2-phenylpropyl bromide and piperidin-3-ol is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Industrial Production: Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-(2-Phenylpropyl)piperidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Phenylpropyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The pharmacological and chemical properties of piperidine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Substituents Key Features Reference
1-(2-Phenylpropyl)piperidin-3-ol -OH at C3, 2-phenylpropyl at N1 Core structure of beta-methylfentanyl; controlled substance
trans-4-azido-1-(2-phenylpropyl)piperidin-3-ol -OH at C3, -N3 at C4, 2-phenylpropyl at N1 Azido group enhances reactivity for click chemistry; used in targeted drug design
1-(3-Amino-propyl)-piperidin-3-ol -OH at C3, 3-aminopropyl at N1 Higher polarity due to -NH2; used in biochemical probes; distinct safety profile
1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol -OH at C2, trimethylphenyl at C3 Bulky aromatic substituent reduces solubility; crystallographic stability noted
4-[3-(Trifluoromethyl)phenyl]piperidin-4-ol -OH at C4, trifluoromethylphenyl at C4 Electron-withdrawing -CF3 group increases metabolic stability

Key Observations :

  • Position of hydroxyl group : The 3-OH in this compound contrasts with 4-OH in trifluoromethylphenyl derivatives, affecting hydrogen-bonding capacity and receptor interactions .
  • Aromatic substituents : The 2-phenylpropyl group in the target compound contributes to lipophilicity and opioid receptor binding, whereas trimethylphenyl groups () introduce steric hindrance .

Pharmacological Activity

This compound is integral to beta-methylfentanyl, a mu-opioid receptor agonist with high analgesic potency . Comparatively:

  • 1-(3-Amino-propyl)-piperidin-3-ol () lacks opioid activity but is utilized in non-therapeutic research due to its amine functionality.
  • Trifluoromethylphenyl derivatives () exhibit varied receptor affinities, with -CF3 groups enhancing blood-brain barrier penetration .

Biological Activity

1-(2-Phenylpropyl)piperidin-3-ol, also known as 1-(2-phenylpropyl)-3-hydroxypiperidine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a phenylpropyl substituent at the nitrogen atom. The molecular formula is C14H21NC_{14}H_{21}N, and it has a molecular weight of 219.33 g/mol. The compound's structure influences its interaction with biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.

Key Mechanisms:

  • Dopamine Receptor Modulation: The compound acts as a modulator of dopamine receptors, which are crucial for regulating mood, reward, and motor functions. Studies have indicated that it may exhibit both agonistic and antagonistic effects depending on the receptor subtype involved.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors, potentially influencing mood and anxiety levels. This dual action on both dopamine and serotonin systems suggests its potential utility in treating mood disorders.

Biological Activities

This compound has been investigated for various biological activities:

  • Antidepressant Effects: Animal studies have shown that the compound can produce antidepressant-like effects in models of depression, likely due to its modulation of serotonergic pathways.
  • Analgesic Properties: Research indicates that it may possess analgesic properties, providing relief from pain through central nervous system mechanisms.
  • Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotection against oxidative stress, potentially benefiting conditions like neurodegenerative diseases.

Data Tables

The following table summarizes key biological activities and their corresponding effects:

Biological ActivityEffect DescriptionReference
AntidepressantReduces symptoms in animal models
AnalgesicProvides pain relief in acute pain models
NeuroprotectiveProtects neurons from oxidative damage

Case Studies

Case Study 1: Antidepressant Activity
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, a common measure for assessing antidepressant efficacy. This suggests its potential as a therapeutic agent for depression.

Case Study 2: Analgesic Effects
In another investigation, the compound was tested for analgesic properties using the tail-flick test in rats. Results indicated that it significantly increased pain threshold compared to control groups, supporting its use in pain management strategies.

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